5-Ethoxyfuran-2-carbaldehyde

Description

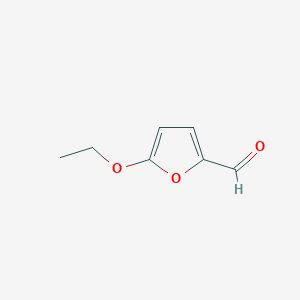

5-Ethoxyfuran-2-carbaldehyde (CAS: 1917-65-3) is a furan-based aldehyde derivative with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its structure consists of a furan ring substituted with an ethoxymethyl group (-CH₂OCH₂CH₃) at the 5-position and an aldehyde functional group (-CHO) at the 2-position. This compound is commercially available as a specialty chemical, primarily used in organic synthesis and pharmaceutical research . Its ethoxy substituent enhances lipophilicity compared to shorter-chain analogs, influencing solubility in organic solvents and reactivity in nucleophilic addition or condensation reactions.

Properties

IUPAC Name |

5-ethoxyfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-9-7-4-3-6(5-8)10-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTBTMFBOIURJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631695 | |

| Record name | 5-Ethoxyfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67680-03-9 | |

| Record name | 5-Ethoxyfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyfuran-2-carbaldehyde typically involves the reaction of furan derivatives with ethylating agents. One common method is the ethylation of furan-2-carbaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products Formed:

Oxidation: 5-Ethoxyfuran-2-carboxylic acid.

Reduction: 5-Ethoxyfuran-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

5-Ethoxyfuran-2-carbaldehyde serves as an important intermediate in organic synthesis. It is utilized in the construction of complex molecules through various chemical reactions.

1.1. Synthesis of Polymethine Dyes

One notable application is in the synthesis of polymethine dyes. These dyes are crucial in photometric detection and quantification of enzyme activities. The compound undergoes transformations to yield β-dicarbonyl derivatives, which are essential for these applications .

Table 1: Synthesis Pathway for Polymethine Dyes

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Depolymerization | Pectin | Chemical treatment with thiobarbituric acid |

| 2 | Reaction with Ethoxyfuranone | Ethoxyfuranone, Br2 | Reflux in dichloromethane |

| 3 | Formation of Dyes | Thiobarbituric acid derivatives | Stirring and heating |

1.2. Aza-Friedel–Crafts Reaction

this compound is also involved in the enantioselective aza-Friedel–Crafts reaction, where it reacts with α-ketimino esters to produce optically active compounds. This reaction highlights its utility in synthesizing highly functionalized α-amino acid derivatives, which are valuable in pharmaceuticals .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications due to its structural properties that allow for modifications leading to biologically active derivatives.

2.1. Development of Chiral Drugs

Research indicates that derivatives of this compound can be used to create chiral drugs, which are crucial in modern medicine for their efficacy and reduced side effects. The ability to synthesize these compounds with high enantioselectivity is a significant advantage .

Material Science

In material science, this compound is investigated for its role in creating advanced materials with specific optical and electronic properties.

3.1. Functional Materials

The compound can be incorporated into polymeric systems to enhance their optical properties, making it suitable for applications in sensors and display technologies . The incorporation of furan derivatives into polymer matrices has shown promise in improving the performance characteristics of these materials.

Case Studies

Several studies illustrate the practical applications of this compound:

4.1. Enantioselective Reactions

A study demonstrated the successful use of this compound in enantioselective reactions leading to the formation of complex heterocycles, showcasing its potential in asymmetric synthesis .

4.2. Photochemical Applications

Another research highlighted its role as a photochemical precursor, where it was used to generate reactive intermediates under light irradiation, facilitating various synthetic pathways .

Mechanism of Action

The mechanism of action of 5-Ethoxyfuran-2-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution reactions. These chemical properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: The ethoxymethyl group in this compound confers higher lipophilicity than its methoxymethyl analog (logP ~1.2 vs. ~0.8), enhancing solubility in non-polar solvents .

- Polarity : Hydroxymethyl and hydroxyphenyl derivatives exhibit higher polarity due to -OH groups, increasing water solubility but reducing stability under acidic/oxidative conditions .

- Steric Effects : Bulky substituents like 3-chloro-4-methoxyphenyl (236.65 g/mol) hinder reactivity in sterically sensitive reactions compared to smaller groups .

Pharmaceutical and Material Science

- Drug Intermediates : Phenyl-substituted analogs (e.g., 4-hydroxyphenyl) are explored as intermediates in anticancer and antimicrobial agents due to hydrogen-bonding motifs .

- Polymer Chemistry: Hydroxymethyl derivatives serve as monomers in biodegradable polymers, whereas ethoxy/methoxy analogs are used in hydrophobic coatings .

Biological Activity

5-Ethoxyfuran-2-carbaldehyde is a compound of interest due to its potential biological activities. It belongs to the furan family, which is known for various pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a structural formula that includes an ethoxy group attached to a furan ring with an aldehyde functional group. Its chemical properties are significant for its biological activity.

1. Antimicrobial Properties

Research indicates that compounds with furan moieties exhibit notable antimicrobial activities. For instance, derivatives of furan have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against these microorganisms needs further investigation, but related compounds have demonstrated promising results in inhibiting bacterial growth .

3. Antitumor Activity

Furans are known to possess antitumor properties. Compounds similar to this compound have been reported to inhibit tumor cell proliferation in various cancer types. The exact mechanism often involves interference with cellular signaling pathways critical for cancer cell survival .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of furan derivatives:

Case Study: Cytotoxicity Assessment

In a comparative study, the cytotoxic effects of various furan derivatives were assessed using MTS assays on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential. While specific data on this compound was not included, the trends observed in related compounds provide a basis for further exploration .

The mechanisms through which furan compounds exert their biological effects typically involve:

- Reactive Oxygen Species (ROS) Generation : Many furan derivatives can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Modulation of Cell Signaling Pathways : Furan derivatives may influence signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxyfuran-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Formylation : Use formylation agents like DMF/POCl₃ (Vilsmeier-Haack reaction) on 5-ethoxyfuran precursors. Optimize temperature (0–5°C for exothermic control) and stoichiometry (1:1.2 substrate-to-reagent ratio) to minimize side products .

- Ethoxy Group Introduction : Employ nucleophilic substitution on 5-hydroxymethylfuran-2-carbaldehyde using ethyl iodide/K₂CO₃ in DMF (60°C, 12 hrs). Monitor progress via TLC .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design :

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C (75% humidity) for 30 days. Analyze degradation products via GC-MS (electron ionization, m/z 140–150 range) .

- Light Sensitivity : Expose to UV (254 nm) and monitor aldehyde peak attenuation via FTIR (C=O stretch at ~1700 cm⁻¹) .

- Contradiction Management : If conflicting stability data arise, cross-validate with multiple techniques (e.g., NMR vs. HPLC) and consult peer-reviewed protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic substitution reactions of this compound?

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track regioselectivity in Friedel-Crafts alkylation. Analyze intermediates via LC-MS/MS .

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the furan ring and predict reactivity at C3 vs. C4 positions .

- Data Interpretation : Compare experimental yields (e.g., 65% at C3 vs. 20% at C4) with computational activation energies to resolve contradictions .

Q. How can researchers address conflicting toxicity data for this compound in in vitro assays?

- Critical Analysis Framework :

- Dose-Response Curves : Test cytotoxicity (MTT assay) across 0.1–100 μM in HepG2 cells. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

- Metabolite Screening : Identify oxidative metabolites (e.g., 5-ethoxyfuran-2-carboxylic acid) via UPLC-QTOF-MS to assess bioactivation pathways .

- Resolution of Contradictions : If IC₅₀ values vary >50% between studies, verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .

Key Recommendations

- Safety Protocols : Despite limited toxicity data for this compound, handle with PPE (nitrile gloves, fume hood) and follow ALADDIN’s spill containment guidelines (Section 6.3, ).

- Collaborative Validation : Engage computational chemists and toxicologists to resolve mechanistic or safety contradictions .

Note: Specific data gaps (e.g., reproductive toxicity) require targeted studies per OECD Test Guidelines 422/443 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.